Diphénylamide pimélique 106

Vue d'ensemble

Description

TC-H 106: It has been shown to inhibit histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3 with Ki values of 148 nM, 102 nM, and 14 nM, respectively . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, making the histones wrap the DNA more tightly and preventing transcription .

Applications De Recherche Scientifique

Chemistry: TC-H 106 is used as a chemical probe to study the role of histone deacetylase 3 in gene silencing .

Biology: In biological research, TC-H 106 is used to prolong histone acetylation in cell cultures, making it a valuable tool for studying chromatin remodeling .

Medicine: In medical research, TC-H 106 has been used to correct frataxin deficiency in a Friedreich ataxia mouse model .

Industry: In the pharmaceutical industry, TC-H 106 is used in the development of drugs targeting histone deacetylases .

Mécanisme D'action

TC-H 106 exerts its effects by inhibiting class I histone deacetylases. This inhibition prevents the removal of acetyl groups from histones, leading to prolonged histone acetylation and altered gene expression . The molecular targets of TC-H 106 include histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3 .

Analyse Biochimique

Biochemical Properties

Pimelic Diphenylamide 106 has a preference toward HDAC3 with a Ki of 14 nM, which is 15 times lower than the Ki for HDAC1 . It exhibits weaker inhibitory activities against HDAC8 . This specificity towards HDAC3 suggests that Pimelic Diphenylamide 106 interacts with this enzyme more readily, potentially affecting the acetylation state of histones and other proteins in the cell .

Cellular Effects

Pimelic Diphenylamide 106 has been shown to restore frataxin levels in cells from Friedreich’s ataxia patients and in a GAA repeat-based Friedreich’s ataxia mouse model . This suggests that Pimelic Diphenylamide 106 can influence gene expression and cellular metabolism by altering the acetylation state of histones and other proteins .

Molecular Mechanism

The molecular mechanism of Pimelic Diphenylamide 106 involves its slow, tight-binding inhibition of class I HDACs . By inhibiting these enzymes, Pimelic Diphenylamide 106 can alter the acetylation state of histones and other proteins, thereby influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of Pimelic Diphenylamide 106 have been shown to exceed the time of direct exposure in both cellular and animal models . This suggests that Pimelic Diphenylamide 106 may have long-term effects on cellular function, potentially due to its slow, tight-binding inhibition of HDACs .

Metabolic Pathways

Given its role as an HDAC inhibitor, it is likely that Pimelic Diphenylamide 106 influences metabolic pathways through its effects on protein acetylation .

Subcellular Localization

Given its role as an HDAC inhibitor, it is likely that Pimelic Diphenylamide 106 localizes to the nucleus where it can exert its effects on histone and protein acetylation .

Méthodes De Préparation

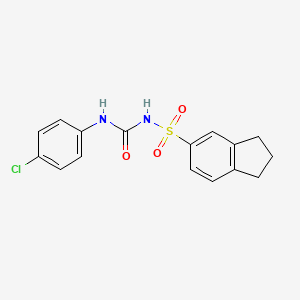

Synthetic Routes and Reaction Conditions: The synthesis of TC-H 106 involves the reaction of 2-aminophenyl and 4-methylphenyl heptanediamide. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and ethanol, with ultrasonic assistance to enhance solubility .

Industrial Production Methods: Industrial production of TC-H 106 follows similar synthetic routes but on a larger scale. The compound is stored at -20°C in powder form and can be dissolved in dimethyl sulfoxide or ethanol for use .

Analyse Des Réactions Chimiques

Types of Reactions: TC-H 106 primarily undergoes inhibition reactions with histone deacetylases. It does not show activity against class II histone deacetylases .

Common Reagents and Conditions: The compound is used in cell culture media with fetal bovine serum and HEPES buffer. It is incubated at 37°C in 5% carbon dioxide for 24 hours .

Major Products Formed: The major product formed from the reaction of TC-H 106 with histone deacetylases is hyperacetylated histone H3 .

Comparaison Avec Des Composés Similaires

Similar Compounds:

Trichostatin A: Another histone deacetylase inhibitor but with a broader range of activity, including class II histone deacetylases.

Uniqueness: TC-H 106 is unique in its slow, tight-binding inhibition of class I histone deacetylases, making it a valuable tool for studying specific histone deacetylase functions without affecting class II histone deacetylases .

Propriétés

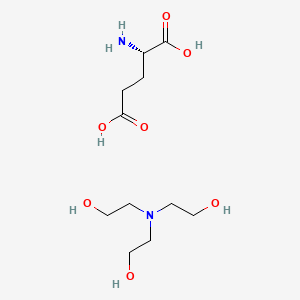

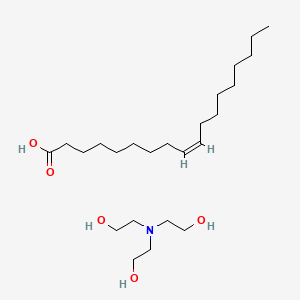

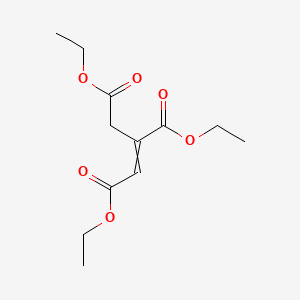

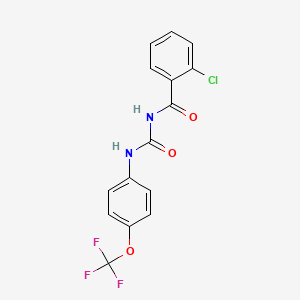

IUPAC Name |

N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-15-11-13-16(14-12-15)22-19(24)9-3-2-4-10-20(25)23-18-8-6-5-7-17(18)21/h5-8,11-14H,2-4,9-10,21H2,1H3,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKBRPXPNAKVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581754 | |

| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937039-45-7 | |

| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.